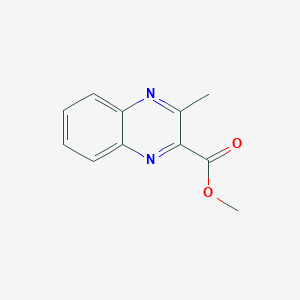

2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester

Übersicht

Beschreibung

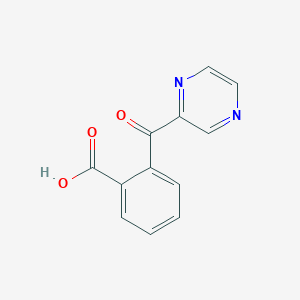

2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester is a derivative of quinoxaline, a heterocyclic compound consisting of a fused benzene and pyrazine ring. This specific ester is a methylated form of quinoxalinecarboxylic acid, indicating the presence of a methyl group on the quinoxaline nucleus and the esterification of the carboxylic acid group.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, a new method for synthesizing 3-Quinolinecarboxylic acid methyl ester, which is structurally similar to the compound of interest, involves decarboxylation, chlorination, and alcoholysis from quinoline-2,3-dicarboxylic acid, achieving an overall yield of 83.5% . Another approach for synthesizing quinoline derivatives is described using a domino process starting from arylmethyl azides, which undergoes a series of reactions including acid-promoted rearrangement, intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the quinoline products . Additionally, a one-step synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes has been reported, which involves reductive cyclization .

Molecular Structure Analysis

The molecular structure of 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester would consist of a quinoxaline core with a methyl group attached to the third position and a methyl ester substituent at the carboxylic acid site. The structure of similar compounds has been confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), reacting with fatty acids to produce fluorescent esters . This indicates that quinoxaline derivatives can be chemically modified to enhance their detection and analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary depending on their specific substituents. For instance, the melting point of 3-Quinolinecarboxylic acid methyl ester was reported to be 74-75°C . The solubility, stability, and reactivity of these compounds can be influenced by the presence of functional groups such as the methyl ester and the position of substitution on the quinoxaline ring. The detection limits and quantification methods for these compounds in biological samples have been established using HPLC, indicating their analytical importance .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Research has developed various synthesis methodologies for quinoline and quinoxaline derivatives, emphasizing the importance of these compounds in medicinal chemistry and materials science. For instance, a method for synthesizing 3-Quinolinecarboxylic acid methyl ester from quinoline-2,3-dicarboxylic acid through decarboxylation, chlorination, and alcoholysis has been reported, demonstrating an overall yield of 83.5% (Li Yong, 2009). Additionally, aromatic δ-peptides and oligoamides derived from quinolinecarboxylic acid have been synthesized, showcasing their helical structures and potential applications in designing helical foldamers for material sciences (Hua Jiang et al., 2003).

Structural Studies

Structural studies have focused on the design and synthesis of quinoline-derived oligoamides, indicating their potential in forming helical structures that could be useful in various applications, including liquid crystal displays and materials science. The research on aromatic δ-peptides, for instance, has explored the helical structures of quinoline-derived oligoamides, both in the solid state and in solution, suggesting a broad spectrum of potential applications (Hua Jiang et al., 2003).

Potential Applications

The quinoxaline derivatives have been explored for their potential applications in various domains. For example, a novel molecularly imprinted polymer selective for major metabolites of quinoxaline-1,4-dioxides has been developed, demonstrating high adsorption capacity and cross-reactivity for quinoxaline-2-carboxylic acid. This innovation has potential applications in food safety and analysis, particularly in detecting trace amounts of quinoxaline derivatives in pork muscle (Z. Duan et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-methylquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMMFAGMQVADTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446425 | |

| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |

CAS RN |

61522-54-1 | |

| Record name | Methyl 3-methyl-2-quinoxalinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061522541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-METHYL-2-QUINOXALINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69N2SBU629 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)

![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)